molecular formula C25H23N3O2 B5888928 N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5888928
M. Wt: 397.5 g/mol
InChI Key: NELRFZDWGQYKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as INCB-054329 or INCB54329, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide inhibits the activity of PAK4 and TNIK by binding to their ATP-binding sites, which prevents the phosphorylation of downstream targets involved in cell growth and survival. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound also inhibits the migration and invasion of cancer cells, which is important for the prevention of metastasis.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several advantages for use in lab experiments, including its high potency and selectivity for PAK4 and TNIK. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the development of N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and related compounds. These include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other anti-cancer agents. Additionally, the development of imaging agents that can detect PAK4 and TNIK activity in vivo may provide a valuable tool for monitoring treatment response.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves a multi-step process that begins with the reaction of 4-isopropylaniline with 2-bromoacetyl bromide to form N-(4-isopropylphenyl)-2-bromoacetamide. This intermediate is then reacted with 3-(2-naphthyl)-6-oxo-1(6H)-pyridazine to form the final product, N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide.

Scientific Research Applications

N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to inhibit the activity of various kinases, including PAK4 and TNIK, which are involved in the regulation of cell growth and survival. This compound has demonstrated anti-tumor activity in preclinical studies, particularly in models of pancreatic and colorectal cancer.

properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17(2)18-9-11-22(12-10-18)26-24(29)16-28-25(30)14-13-23(27-28)21-8-7-19-5-3-4-6-20(19)15-21/h3-15,17H,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELRFZDWGQYKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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